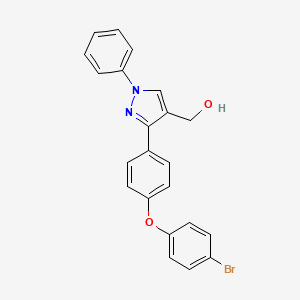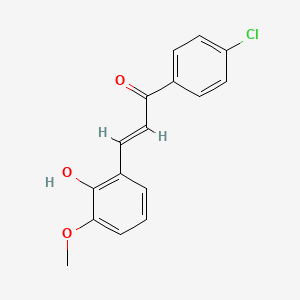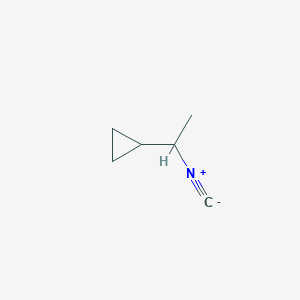
S(+)-DOI hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S(+)-DOI hydrochloride, also known as (S)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride, is a potent and selective agonist of the 5-HT2A serotonin receptor. This compound is known for its psychoactive properties and has been widely used in scientific research to study the effects of serotonin receptor activation on the brain and behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S(+)-DOI hydrochloride typically involves the iodination of 2,5-dimethoxyamphetamine (DMA) followed by resolution of the racemic mixture to obtain the S-enantiomer. The iodination is usually carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the 4-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
S(+)-DOI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted amphetamines.
Wissenschaftliche Forschungsanwendungen
S(+)-DOI hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on aromatic compounds.
Biology: Employed in studies investigating the role of serotonin receptors in various biological processes.
Medicine: Used in research on psychiatric disorders, particularly those involving serotonin dysregulation.
Industry: Utilized in the development of new psychoactive substances and pharmaceuticals.
Wirkmechanismus
S(+)-DOI hydrochloride exerts its effects primarily through activation of the 5-HT2A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate various downstream pathways, ultimately affecting neuronal activity and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent 5-HT2A agonist with similar psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong hallucinogenic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure and function to S(+)-DOI hydrochloride.
Uniqueness
This compound is unique due to its high selectivity for the 5-HT2A receptor and its potent psychoactive effects. This makes it a valuable tool in research focused on understanding the role of serotonin receptors in the brain.
Eigenschaften
CAS-Nummer |
99665-05-1 |
|---|---|
Molekularformel |
C11H17ClINO2 |
Molekulargewicht |
357.61 g/mol |
IUPAC-Name |
(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16INO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
QVFDMWGKHUFODK-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1OC)I)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)



![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)

![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)


![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)

![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)

